2'-F-2,N6-dimethyl-ddA
Description
Contextualizing 2'-F-2,N6-dimethyl-ddA within Dideoxynucleoside Analogs Research
Dideoxynucleoside analogs are a class of compounds that mimic natural nucleosides but lack the 3'-hydroxyl group on the deoxyribose sugar. researchgate.netresearchgate.net This structural alteration is critical to their primary mechanism of action: chain termination of DNA synthesis. When incorporated into a growing DNA strand by a viral or cellular polymerase, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, thereby halting replication. wikipedia.org This principle has been the cornerstone of antiviral therapies for decades, particularly in the fight against the human immunodeficiency virus (HIV). wikipedia.orgnih.gov
The compound this compound fits squarely within this research paradigm. As a derivative of 2',3'-dideoxyadenosine (B1670502) (ddA), it is fundamentally a chain terminator. However, the additional modifications—the 2'-fluoro group and the N6,2-dimethylation—suggest a nuanced and potentially more potent or selective mode of action. Research into dideoxynucleoside analogs continues to explore how such modifications can enhance antiviral activity, overcome drug resistance, and minimize toxicity. researchgate.netresearchgate.net
Significance of 2'-Fluoro and N6-Dimethyl Modifications in Purine (B94841) Nucleoside Analog Design
The strategic placement of a fluorine atom and methyl groups on a nucleoside scaffold represents a sophisticated approach in medicinal chemistry to enhance a drug's therapeutic profile. nih.govnih.gov
2'-Fluoro Modification: The introduction of a fluorine atom at the 2'-position of the sugar moiety can have several beneficial effects. nih.govoup.com Fluorine is highly electronegative and its presence can alter the sugar's conformation, influencing how the nucleoside analog binds to the active site of target enzymes like viral polymerases. oup.com This can lead to increased stability of the glycosidic bond, making the compound more resistant to acidic degradation. nih.gov Furthermore, 2'-fluorinated nucleosides have demonstrated a wide range of antiviral and antitumor activities. nih.govoup.com For instance, 2'-deoxy-2'-fluorocytidine (B130037) has shown activity against the hepatitis C virus (HCV) and some antitumor properties. oup.com The combination of a 2'-fluoro group with other modifications has been a fruitful strategy in developing novel therapeutics. nih.gov
N6-Dimethyl Modifications: Methylation of the nucleobase, specifically at the N6 position of adenine (B156593), is a known biological process that can modulate gene expression and other cellular functions. nih.govnih.gov In drug design, N6-methylation can influence the compound's interaction with target enzymes and its metabolic stability. nih.gov The N6,N6-dimethyladenosine has been identified as an inhibitor of the AKT signaling pathway and has shown antitumor effects. medchemexpress.com The presence of a methyl group at the 2-position of the purine ring, creating 2,6-diaminopurine (B158960) derivatives, can also impact biological activity. acs.org The combination of these dimethyl modifications in this compound suggests a multi-faceted approach to enhancing its biological profile.
Historical Perspective on Nucleoside Analog Drug Discovery and Development relevant to this compound
The development of this compound is built upon a rich history of nucleoside analog research that has revolutionized the treatment of viral infections and cancer. nih.gov
The discovery of HIV and its reverse transcriptase (RT) enzyme in the early 1980s spurred the development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). wikipedia.orgnih.gov These drugs are a class of antiretroviral medications that block the RT enzyme, which is essential for HIV replication. wikipedia.orgebsco.com
The first major breakthrough was Zidovudine (AZT), a thymidine (B127349) analog, approved in 1987. wikipedia.orgnih.gov AZT's success validated the NRTI concept and paved the way for a series of other dideoxynucleoside analogs, including Didanosine (B1670492) (ddI) and Zalcitabine (ddC). wikipedia.org These first-generation NRTIs, while effective, were often limited by toxicity and the rapid emergence of drug-resistant viral strains. wikipedia.org
Subsequent research focused on creating NRTIs with improved safety profiles and efficacy against resistant viruses. This led to the development of compounds like Lamivudine (3TC), Abacavir (ABC), and Tenofovir Disoproxil Fumarate (TDF), a nucleotide analog. wikipedia.org The evolution of NRTIs demonstrates a continuous effort to refine the nucleoside scaffold to optimize therapeutic outcomes, a path that logically extends to the design of more complex analogs like this compound. wikipedia.orgnih.gov
Table 1: Key Milestones in the Development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
| Drug (Abbreviation) | Year of FDA Approval | Class | Significance |
| Zidovudine (AZT) | 1987 | Dideoxynucleoside Analog (Thymidine) | First approved antiretroviral drug for HIV. wikipedia.orgnih.gov |
| Didanosine (ddI) | 1991 | Dideoxynucleoside Analog (Inosine) | Second NRTI approved, provided an alternative to AZT. wikipedia.org |
| Zalcitabine (ddC) | 1992 | Dideoxynucleoside Analog (Cytidine) | Expanded the arsenal (B13267) of early NRTIs. wikipedia.org |
| Stavudine (d4T) | 1994 | Dideoxynucleoside Analog (Thymidine) | Another thymidine analog with a different resistance profile. wikipedia.org |
| Lamivudine (3TC) | 1995 | Dideoxynucleoside Analog (Cytidine) | Showed a favorable safety profile and is a cornerstone of combination therapy. wikipedia.org |
| Abacavir (ABC) | 1998 | Carbocyclic Nucleoside Analog (Guanosine) | A guanosine (B1672433) analog with a unique resistance profile. wikipedia.org |
| Tenofovir Disoproxil Fumarate (TDF) | 2001 | Acyclic Nucleotide Analog (Adenosine) | The first nucleotide reverse transcriptase inhibitor (NtRTI) approved. wikipedia.org |
The structural components of this compound can be traced back to earlier synthetic and naturally occurring nucleosides.
2',3'-Dideoxyadenosine (ddA): Synthesized in the 1960s, ddA is the parent compound of the dideoxyadenosine family of NRTIs. wikipedia.org Its anti-HIV activity was a key finding that propelled the development of related analogs.
2'-Fluoro-2',3'-dideoxyadenosine (F-ara-ddA): This compound, with a fluorine atom in the 'ara' configuration, is a known active anti-HIV agent. nih.gov Its development highlighted the potential of 2'-fluorination to enhance the antiviral properties of dideoxynucleosides.
N6-Methyladenosine (m6A): This naturally occurring modified nucleoside is involved in various cellular processes and has been explored for its therapeutic potential, including as an anticancer agent. nih.govmedchemexpress.com
2-Aminoadenine and 2,6-Diaminopurine: The incorporation of an amino group at the 2-position of adenine creates 2,6-diaminopurine. Oligonucleotides containing this modification have been synthesized to study their effects on DNA and RNA structure and function. acs.org
The synthesis and study of these and other related compounds have provided the foundational knowledge and chemical strategies necessary for the rational design of a molecule as specific as this compound. researchgate.netrsc.org
Structure
3D Structure
Properties
CAS No. |
132722-92-0 |
|---|---|
Molecular Formula |
C12H16FN5O2 |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
InChI Key |
JGGATLHBDCQYHB-YVZVNANGSA-N |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Other CAS No. |
132722-92-0 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies for 2 F 2,n6 Dimethyl Dda and Its Derivatives
Stereoselective Synthesis of 2'-Functionalized Nucleoside Analogs relevant to 2'-F-2,N6-dimethyl-ddA
The introduction of a fluorine atom at the 2'-position of the sugar ring is a critical modification in many nucleoside analogs, as it can enhance metabolic stability and influence the conformational properties of the molecule. mdpi.com Achieving the correct stereochemistry at this position is paramount for biological activity.
Enzymatic Approaches in Nucleoside Synthesis
Enzymatic methods offer a powerful tool for the stereospecific synthesis of nucleoside analogs. Purine (B94841) nucleoside phosphorylases (PNPs) are particularly useful as they can catalyze the reversible phosphorolysis of purine nucleosides, enabling the formation of glycosidic bonds with high stereoselectivity. nih.gov This approach has been successfully employed in the synthesis of various fluorinated nucleoside analogs. nih.gov For instance, chemoenzymatic methods using recombinant E. coli nucleoside phosphorylase have been developed for the synthesis of purine 2'-deoxy-2'-fluoro-β-D-arabinonucleosides. openaccesspub.org These enzymatic strategies often lead to the desired β-anomer with high fidelity, a crucial aspect for the biological activity of compounds like this compound. openaccesspub.org The broad substrate specificity of some nucleoside kinases also allows for the enzymatic synthesis of a variety of modified nucleoside-5'-triphosphates from their corresponding nucleosides. frontiersin.orgmdpi.com
Chemo-enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to construct complex molecules. frontiersin.orgmdpi.comrsc.org This approach is particularly relevant for the synthesis of 2'-fluorinated nucleosides. A common strategy involves the chemical synthesis of a fluorinated sugar intermediate, which is then coupled with the desired nucleobase using an enzymatic catalyst to ensure the correct stereochemistry of the glycosidic bond. nih.govnih.govglycoforum.gr.jp For example, a fluorinated sugar donor can be enzymatically coupled to a modified purine base. nih.gov This method circumvents the challenges of controlling stereoselectivity in purely chemical glycosylation reactions and often results in higher yields of the desired isomer. openaccesspub.org
Strategies for N6-Alkylation and 2-Substitution in Purine Nucleoside Scaffolds
Modification of the purine base at the N6 and C2 positions is a key strategy to modulate the biological activity of nucleoside analogs.
The introduction of a methyl group at the N6 position of adenosine (B11128) is a naturally occurring modification that plays a role in regulating gene expression. nih.govwikipedia.org In synthetic nucleoside analogs, N6-methylation can influence receptor binding and metabolic stability. Standard chemical methods are often employed for the methylation of the N6 position of purine nucleosides. acs.org
Substitution at the C2 position of the purine ring can also significantly impact the biological properties of nucleoside analogs. mdpi.comrsc.org A variety of synthetic methods have been developed for C2-substitution, including:
Nucleophilic aromatic substitution mdpi.com
Transition metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction mdpi.comrsc.org
Direct C-H activation mdpi.com
These methods allow for the introduction of a wide range of substituents at the C2 position, enabling the fine-tuning of the molecule's biological activity. For instance, late-stage functionalization of purine nucleosides at the C6 position has been achieved using photoredox and nickel-catalyzed cross-coupling reactions, providing a versatile method for creating diverse analogs. nih.gov
Prodrug Development for Enhanced Intracellular Delivery of this compound
Nucleoside analogs often require intracellular phosphorylation to their active triphosphate form. nih.gov This process can be inefficient, limiting the therapeutic efficacy of the parent compound. Prodrug strategies are therefore crucial for enhancing intracellular delivery and bypassing the often rate-limiting initial phosphorylation step. nih.govunimib.it
Phosphoramidate (B1195095) Prodrug Design and Application
The phosphoramidate prodrug approach, often referred to as the ProTide technology, has proven to be a highly successful strategy for delivering nucleoside monophosphates into cells. nih.govcardiff.ac.ukacs.org This approach involves masking the negative charges of the phosphate (B84403) group with an aryl group and an amino acid ester. cardiff.ac.uk These prodrugs are designed to be sufficiently lipophilic to cross the cell membrane via passive diffusion. nih.gov Once inside the cell, the masking groups are cleaved by intracellular enzymes, such as carboxypeptidases and phosphoramidases, to release the nucleoside monophosphate. nih.gov This strategy has been successfully applied to a wide range of nucleoside analogs, including those with modifications at the 2'-position and on the purine base. nih.govacs.orgcardiff.ac.uk
| Parent Nucleoside | Prodrug Modification | Therapeutic Target | Reference |
|---|---|---|---|
| Zidovudine (AZT) | Phenyl and L-alanine methyl ester phosphoramidate | HIV | acs.org |
| Tenofovir | Phenyloxy isopropyl-(L)-alaninyl phosphonamidate (TAF) | HIV | cardiff.ac.uk |
| 2',3'-dideoxyadenosine (B1670502) (ddA) | Phosphoramidate derivatives | HIV | nih.govacs.org |
Other Phosphate/Phosphonate (B1237965) Prodrug Technologies and their Relevance
Besides the phosphoramidate approach, several other phosphate and phosphonate prodrug technologies have been developed to enhance the intracellular delivery of nucleoside analogs. nih.govfrontiersin.orgnih.gov These include:
S-acyl-2-thioethyl (SATE) prodrugs: These prodrugs release the nucleoside monophosphate through a process of enzymatic and chemical cleavage. nih.gov
CycloSal-prodrugs: These cyclic phosphate triesters can deliver nucleoside monophosphates and have shown stereodependent biological activity. nih.gov
Bis(pivaloyloxymethyl) (POM) and bis(isopropyloxymethyl carbonate) (POC) prodrugs: These are used in FDA-approved acyclic nucleoside phosphonate drugs. nih.gov
These technologies offer alternative strategies for overcoming the challenges associated with the delivery of charged nucleoside monophosphates across cell membranes. The choice of prodrug strategy often depends on the specific properties of the parent nucleoside analog and the desired therapeutic outcome.
| Prodrug Technology | Mechanism of Action | Key Features | References |
|---|---|---|---|
| Phosphoramidate (ProTide) | Intracellular enzymatic cleavage to release the monophosphate. | Masks phosphate charges, enhances passive diffusion. | nih.govcardiff.ac.ukacs.org |
| S-acyl-2-thioethyl (SATE) | Enzymatic and subsequent chemical cleavage. | Releases the nucleoside monophosphate. | nih.gov |
| CycloSal-prodrugs | Hydrolysis to release the monophosphate. | Cyclic phosphate triesters, can exhibit stereoselectivity. | nih.gov |
| POM/POC | Esterase-mediated cleavage. | Used for acyclic nucleoside phosphonates. | nih.gov |
Rational Design Principles for this compound Prodrugs
The development of effective antiviral therapeutics often involves overcoming significant pharmacokinetic challenges inherent to the parent drug molecule. Nucleoside analogs, a cornerstone of antiviral therapy, frequently exhibit suboptimal properties such as poor membrane permeability, rapid metabolic degradation, and inefficient conversion to their active phosphorylated form. Prodrug strategies offer a rational approach to circumvent these issues by masking the active drug with temporary chemical modifications (promoieties), which are cleaved in vivo to release the parent compound. researchgate.net The design of prodrugs for 2'-F-2,N6-dimethyl-2',3'-dideoxyadenosine (this compound) is guided by principles aimed at enhancing its delivery to target cells and improving the efficiency of its intracellular activation.
The parent compound, this compound, incorporates several structural modifications to the standard deoxyadenosine (B7792050) scaffold, each with a specific rationale.
| Structural Modification | Rationale |
| 2'-Fluoro (2'-F) group | The presence of a fluorine atom at the 2' position of the ribose sugar can increase the stability of the glycosidic bond and confer resistance to degradation by nucleases. researchgate.netgoogle.com It also influences the sugar's conformation, which can affect its interaction with viral polymerases. google.com |
| N6,N6-dimethyl group | Methylation at the N6 position of the adenine (B156593) base is intended to block deamination by adenosine deaminase (ADA), a key enzyme in purine metabolism. This modification can prevent rapid inactivation and prolong the compound's metabolic half-life. nih.gov |
| 2',3'-dideoxy (ddA) scaffold | The absence of a hydroxyl group at the 3' position is the basis for its mechanism as a chain terminator of viral DNA or RNA synthesis once it is incorporated into a growing nucleic acid chain. |
Despite these intrinsic modifications, this compound, like other nucleoside analogs, must be converted to its triphosphate form to exert its antiviral activity. This bioactivation is initiated by a phosphorylation step to the 5'-monophosphate, a reaction catalyzed by cellular kinases that is often slow and rate-limiting, creating a bottleneck in the activation pathway. nih.gov Therefore, the primary goal for prodrugs of this compound is to bypass this inefficient initial phosphorylation step.
Key rational design principles for its prodrugs focus on masking the 5'-hydroxyl group to create derivatives that are efficiently transported into target cells and then cleaved to yield the 5'-monophosphate form directly.
Interactive Data Table: Prodrug Strategies for this compound
| Prodrug Strategy | Typical Promoieties | Mechanism of Intracellular Activation | Rationale for Application |
| Phosphoramidate (ProTide) | Aryl group (e.g., phenoxy, naphthoxy) and an amino acid ester (e.g., L-alanine isopropyl ester). acs.org | The prodrug enters the cell via passive diffusion. The amino acid ester is hydrolyzed by cellular esterases (e.g., Cathepsin A). This triggers cyclization and removal of the aryl group, releasing the nucleoside 5'-monophosphate. The final step is catalyzed by a histidine triad (B1167595) nucleotide-binding protein (HINT). acs.org | This is a highly effective strategy to bypass the initial, often inefficient, kinase-mediated phosphorylation. nih.govacs.org It leads to significantly higher intracellular concentrations of the active monophosphate, enhancing potency. Sofosbuvir is a clinical example of this technology. acs.org |
| HepDirect Prodrugs | Cyclic phosphate or phosphonate esters, often containing an aryl group (e.g., 1,3,2-dioxaphosphorinane). nih.gov | These prodrugs are designed for liver-specific delivery. They are cleaved by cytochrome P450 enzymes (CYP3A4) that are highly expressed in hepatocytes, releasing the active nucleotide and a byproduct. nih.gov | For liver-tropic diseases (e.g., Hepatitis B or C), this approach concentrates the drug in the target organ, increasing efficacy at the site of infection while reducing systemic exposure and potential off-target toxicity. nih.govresearchgate.netnatap.org |
| S-Acyl-2-Thioethyl (SATE) Prodrugs | An S-acyl-2-thioethyl group attached to the phosphate. | The prodrug crosses the cell membrane, and the terminal ester is cleaved by cellular esterases. This is followed by a chemical cyclization that releases the nucleoside monophosphate. | SATE prodrugs are another established method to deliver nucleoside monophosphates into cells, masking the charge of the phosphate group to improve membrane permeability. |
| 5'-Ester Prodrugs | Amino acid esters (e.g., L-valyl ester) or lipophilic acyl chains (e.g., fatty acids). nih.govresearchgate.net | The ester linkage is cleaved by cellular esterases to release the parent nucleoside (not the monophosphate). | This strategy primarily aims to increase the lipophilicity and oral bioavailability of the parent nucleoside. researchgate.netnih.gov It does not bypass the initial phosphorylation step but can improve absorption from the gut. Valacyclovir is a well-known example. researchgate.net |
The rational design of prodrugs for this compound leverages these established chemical strategies. The choice of a specific promoiety depends on the desired therapeutic profile, such as targeting a specific organ like the liver or maximizing intracellular concentrations of the activated nucleotide in a broader range of cells. acs.orgnih.gov By converting the nucleoside into a more membrane-permeable form that efficiently generates the 5'-monophosphate intracellularly, these prodrugs can significantly enhance the therapeutic potential of the parent compound.
In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature
A thorough review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound. While the structural components of this nucleoside analog—a 2'-fluoro modification, an N6-methyl group, and a dideoxyadenosine backbone—are features present in various well-studied antiviral and anticancer agents, no dedicated studies detailing the precise molecular mechanism of this specific compound could be identified.
The requested article, intended to focus solely on the intracellular activation, interaction with viral polymerases, and other molecular activities of this compound, cannot be generated with scientific accuracy at this time due to the absence of direct empirical data.
General Principles of Related Nucleoside Analogs
To provide context, the mechanism of action for structurally related nucleoside analogs typically involves a multi-step intracellular process. These general principles, while not directly attributable to this compound, form the foundation of how such compounds are expected to function.
Intracellular Activation and Phosphorylation
Nucleoside analogs are prodrugs that must be activated within the cell to exert their therapeutic effect. This activation is a phosphorylation cascade, converting the initial nucleoside into its active triphosphate form. nih.govnih.gov
Role of Cellular Kinases: The first and often rate-limiting step is the addition of a single phosphate group (monophosphorylation), a reaction catalyzed by cellular kinases. nih.gov For adenosine analogs, enzymes like deoxycytidine kinase (dCK) and adenosine kinase are often implicated. nih.govpnas.org dCK, for instance, is known to phosphorylate a range of deoxyribonucleosides, including deoxyadenosine and its analogs. nih.govnih.gov The efficiency of this initial phosphorylation is a critical determinant of a nucleoside analog's potency.
Formation of the Active Triphosphate Metabolite: Following monophosphorylation, other cellular kinases add second and third phosphate groups, culminating in the formation of the nucleoside analog triphosphate. nih.gov In the case of a dideoxyadenosine analog, this would result in a dideoxyadenosine triphosphate (ddATP) analog. This triphosphate molecule is the pharmacologically active species that directly interacts with target enzymes.
Interaction with Viral Polymerases and Nucleic Acid Synthesis
The active triphosphate metabolites of nucleoside analogs function primarily by interfering with the synthesis of viral nucleic acids.
Competitive Inhibition of Viral Reverse Transcriptase: The triphosphate analog structurally mimics the natural deoxynucleoside triphosphates (dNTPs) used by viral polymerases, such as reverse transcriptase (RT) in retroviruses. nih.gov It competes with the corresponding natural dNTP (e.g., dATP) for binding to the active site of the polymerase. Modifications like the 2'-fluoro group can influence the binding affinity of the analog to the enzyme. nih.gov
Mechanisms of DNA Chain Termination: The defining feature of dideoxynucleosides (the "dd" in ddA) is the absence of a hydroxyl group at the 3' position of the sugar ring. After the viral polymerase incorporates the analog into the growing DNA chain, the lack of this 3'-hydroxyl group makes it impossible to form the next phosphodiester bond, which is essential for chain elongation. nih.gov This event leads to the immediate and irreversible cessation of DNA synthesis, a process known as chain termination. oup.com
Potential for Incorporation into Viral RNA: While the primary target for many adenosine analogs is DNA synthesis via reverse transcriptase, some nucleoside analogs can be recognized by RNA polymerases. The N6-methyladenosine (m6A) modification is a known epigenetic mark in RNA that influences viral replication and gene expression. frontiersin.org It is conceivable that an analog containing this feature could be incorporated into viral RNA, potentially disrupting RNA-dependent processes, though specific research on this for a dideoxy- analog is lacking.
While the fundamental mechanisms of action for nucleoside analogs are well-established, the specific biological activities and metabolic pathways of this compound remain uncharacterized in published research. The combination of a 2'-fluoro group, an N6-methyl modification, and a dideoxyadenosine scaffold presents a unique chemical entity. However, without dedicated biochemical and virological studies, any discussion of its molecular mechanism would be speculative, based on analogies to compounds such as 2'-F-dd-ara-A, N6-methyldeoxyadenosine, and didanosine (B1670492) (ddI). nih.govnih.gov Further research is required to elucidate the precise pharmacological profile of this compound.
Molecular Mechanism of Action of 2 F 2,n6 Dimethyl Dda
Influence of 2'-Fluoro Modification on Molecular Interactions
The introduction of a fluorine atom at the 2'-position of the ribose sugar in nucleoside analogs induces significant changes in their stereochemistry, conformation, and, consequently, their biological activity. researchgate.net This modification is a key feature in the design of antiviral and anticancer agents.
Stereochemical and Conformational Analysis of 2'-Fluoro-dideoxyadenosine Analogs
The sugar moiety of nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). asm.org The presence and orientation of the 2'-substituent heavily influence this equilibrium.
Computational and NMR studies have shown that the 2'-fluoro modification significantly impacts the sugar pucker preference. In 2'-fluoro-2'-deoxyadenosine (B150665), the protonated form ([Adofl+H]+) predominantly adopts a C2'-endo sugar pucker. nih.gov This is in contrast to its guanosine (B1672433) counterpart, which can adopt both C2'-endo and C3'-endo conformations. nih.gov The electronegativity of the 2'-substituent plays a crucial role, with the stability of the N-glycosidic bond increasing in the order of H < OH < F. nih.gov This increased stability is a direct result of the electron-withdrawing nature of fluorine.
Furthermore, the stereochemistry of the fluorine atom (α or β configuration) is critical. For instance, 2'-β-fluoro anti-HIV nucleosides exhibit different pentofuranose (B7776049) ring conformations compared to their inactive 2'-α-fluoro isomers. researchgate.net This highlights the stringent stereochemical requirements for biological activity. In some analogs, like 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), the combination of a 2-fluoro group and a 4'-ethynyl group stabilizes the sugar ring in the North (C3'-endo) conformation, which is preferred by HIV reverse transcriptase for optimal binding. asm.orgcellmolbiol.org
Table 1: Conformational Preferences of 2'-Fluoro-dideoxyadenosine Analogs
| Compound | Predominant Sugar Pucker | Glycosidic Bond Orientation | Reference |
|---|---|---|---|
| Protonated 2'-fluoro-2'-deoxyadenosine ([Adofl+H]+) | C2'-endo | Syn and Anti | nih.gov |
| Protonated 2'-fluoro-2'-deoxyguanosine ([Guofl+H]+) | C2'-endo and C3'-endo | Anti | nih.gov |
Impact on Enzyme Binding and Substrate Specificity
The 2'-fluoro modification significantly alters how nucleoside analogs interact with enzymes, affecting both their efficacy as therapeutic agents and their metabolic stability.
The modification can enhance binding affinity to target enzymes. For example, RNA aptamers with 2'-fluoro modifications show increased affinity for HIV-1 reverse transcriptase. researchgate.net This enhanced interaction is thought to be more ionic in nature compared to unmodified RNA. researchgate.net The increased stability of duplexes formed by 2'-fluoro-modified RNA is driven by enthalpy rather than entropy, suggesting a modulation of Watson-Crick base pairing strength and stacking interactions. nih.gov
Conversely, the 2'-fluoro group can confer resistance to metabolic enzymes. Analogs like 2'-fluoro-2'-deoxyadenosine (FdA) are more resistant to deamination by adenosine (B11128) deaminase (ADA) due to the electron-withdrawing properties of the fluorine. asm.org Similarly, 2'-beta-Fluoro-2',3'-dideoxyinosine (F-ddI) is highly resistant to purine (B94841) nucleoside phosphorylase, a key enzyme in the metabolism of dideoxyinosine (ddI). nih.gov This resistance leads to a reduced clearance rate and prolonged systemic exposure of the drug. nih.gov
The altered sugar conformation due to the 2'-fluoro group can also impact enzyme recognition. The preference of HIV-1 reverse transcriptase for the North conformation of the sugar ring in NRTIs correlates with a higher efficiency of incorporation into the nascent DNA strand. asm.org
Role of N6-Dimethylation in Biochemical Properties and Molecular Recognition
N6-methylation, and specifically N6,N6-dimethylation, of adenosine is a critical modification in nucleic acids, influencing a wide range of biological processes. While direct research on 2'-F-2,N6-dimethyl-ddA is limited, insights can be drawn from studies on related N6-methylated adenosine compounds.
Insights from N6,2'-O-dimethyladenosine (m6Am) Research on RNA Metabolism and Translation
N6,2'-O-dimethyladenosine (m6Am) is a prevalent modification found at the 5' cap of eukaryotic messenger RNAs (mRNAs) and in small nuclear RNAs (snRNAs). oup.com It is structurally similar to the N6-dimethylated aspect of the subject compound. The study of m6Am provides valuable insights into the functional roles of N6-methylation.
The m6Am modification is dynamically regulated by methyltransferases like PCIF1 and demethylases such as the fat mass and obesity-associated protein (FTO). oup.commtoz-biolabs.com This modification plays a crucial role in various aspects of RNA metabolism, including pre-mRNA splicing, mRNA stability, and translation. oup.com
There is evidence that m6Am can enhance mRNA stability by protecting it from decapping enzymes. frontiersin.org Furthermore, m6Am has been associated with increased translation efficiency. nih.gov Studies in cells depleted of the m6A methyltransferase METTL3 have shown that m6Am methylation is linked to increased mRNA stability, higher translation efficiency, and greater protein expression. nih.gov Genes modified with m6Am are notably enriched in metabolic processes. nih.gov
The function of m6Am is mediated by "reader" proteins that specifically recognize this modification, although a dedicated reader for m6Am has yet to be definitively identified. frontiersin.org The biological effects of m6Am can be context-dependent, with some conflicting reports on its precise role in mRNA stability and translation. oup.com
Table 2: Key Proteins Involved in m6Am Metabolism
| Protein | Function | Role | Reference |
|---|---|---|---|
| PCIF1 | Methyltransferase | Adds the m6Am modification | oup.commtoz-biolabs.com |
| FTO | Demethylase | Removes the m6Am modification | oup.commtoz-biolabs.com |
| METTL3 | Methyltransferase | Adds m6A modification | wikipedia.org |
Structure Activity Relationship Sar Studies of 2 F 2,n6 Dimethyl Dda and Its Analogs
Correlating Structural Modifications with Antiviral Potency
The antiviral potency of nucleoside analogs is intricately linked to their structural features. Modifications at various positions on the purine (B94841) or pyrimidine (B1678525) base and the sugar ring can dramatically alter the compound's interaction with viral enzymes, its metabolic fate within the cell, and its ability to be incorporated into the growing viral DNA or RNA chain.
Impact of 2'-Fluoro Substitution on Biological Activity
The introduction of a fluorine atom at the 2'-position of the sugar ring is a key modification in many antiviral nucleoside analogs. This substitution can significantly enhance the compound's biological activity and metabolic stability. The high electronegativity of the fluorine atom can alter the electronic properties of the molecule, influencing how it binds to target enzymes. oup.com Furthermore, the C-F bond is stronger than the C-H bond, which can increase the compound's resistance to enzymatic degradation. oup.com
For instance, studies on 2'-deoxy-2'-fluoro nucleosides have shown that this modification can lead to potent antiviral and antitumor activities. oup.com Specifically, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) has demonstrated activity against the hepatitis C virus (HCV) and even marginal activity against SARS-CoV-2. oup.com The 2'-fluoro substitution can also influence the sugar pucker conformation, which is a critical factor for recognition by viral polymerases.
In the context of dideoxyadenosine analogs, the addition of a 2'-fluoro group in the arabinosyl configuration (2'-F-dd-ara-A) was found to create a metabolically stable compound. nih.gov This analog showed a more direct pathway to its active triphosphate form compared to its non-fluorinated parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA). nih.gov While ddA is primarily deactivated by deamination, 2'-F-dd-ara-A is a poor substrate for this process, leading to a greater accumulation of the active antiviral agent within the cell. nih.gov
Table 1: Comparison of Metabolic Properties of ddAdo and 2'-F-dd-ara-A in MOLT-4 cells nih.gov
| Property | 2',3'-dideoxyadenosine (ddAdo) | 2'-Fluoro-2',3'-dideoxyarabinosyladenine (2'-F-dd-ara-A) |
| Cellular Uptake Rate | 18.4 pmol/10(6) cells/min | 9.7 pmol/10(6) cells/min |
| Primary Metabolic Pathway | Deamination to 2',3'-dideoxyinosine (ddlno) | Direct anabolic phosphorylation |
| Relative Deamination Rate | High | 10 times slower than ddAdo |
| Accumulation of Active Triphosphate | Lower | Approximately 5-fold greater than ddAdo |
Influence of N6-Dimethylation on Purine Nucleoside Analog Activity
Modification of the purine base at the N6-position is another important strategy in the design of nucleoside analogs. N6-methyladenosine (m6A) is a naturally occurring modification in cellular RNA and plays a role in various biological processes, including the host-virus interaction. nih.govnih.gov Viruses can exploit the host's m6A machinery for their own replication, making enzymes involved in this process potential antiviral targets. cardiff.ac.uk
In the context of synthetic nucleoside analogs, N6-alkylation can influence the compound's binding to viral enzymes and its ability to be recognized by cellular kinases for phosphorylation. For example, N6-substituted purine analogs have been investigated for their potential as mutagenic agents that can increase the error rate of viral replication to a lethal level. researchgate.net The introduction of a methyl group at the N6 position can also affect the molecule's lipophilicity, which can influence its ability to cross cell membranes. mdpi.com
Effects of Sugar Moiety Modifications (Dideoxyribose)
The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, creating a dideoxyribose moiety, is a hallmark of a major class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). These compounds, once converted to their triphosphate form, act as chain terminators during viral DNA synthesis because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. asm.org
The combination of a dideoxyribose sugar with other modifications can further refine the antiviral properties of a nucleoside analog. For example, the parent compound 2',3'-dideoxyadenosine (ddA) is an effective anti-HIV agent, but its utility is limited by its metabolic instability. nih.gov As discussed previously, the addition of a 2'-fluoro group to the dideoxy sugar can significantly improve its metabolic profile. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches in 2'-F-2,N6-dimethyl-ddA Research
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can help to predict the activity of new, unsynthesized compounds and guide the rational design of more potent drugs.
In the context of this compound research, QSAR models could be developed by correlating various physicochemical properties (descriptors) of a series of analogs with their measured antiviral activity. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). nih.gov By identifying the key descriptors that contribute to antiviral potency, researchers can prioritize the synthesis of new analogs with optimized properties.
Design Principles for Overcoming Resistance Mechanisms through SAR
The emergence of drug-resistant viral strains is a major challenge in antiviral therapy. nih.gov Structure-activity relationship studies play a critical role in designing new analogs that can overcome these resistance mechanisms. Resistance often arises from mutations in the viral enzymes that are the targets of antiviral drugs. nih.gov These mutations can reduce the binding affinity of the drug or alter the enzyme's ability to incorporate the drug into the growing nucleic acid chain.
One design principle is to create nucleoside analogs that have a high barrier to resistance. This can be achieved by designing compounds that bind tightly to the active site of the viral enzyme in a way that is not easily disrupted by common resistance mutations. For example, islatravir, a nucleoside analog with a 4'-ethynyl group, has shown a high barrier to resistance against HIV because mutations that would confer resistance also reduce the efficiency of the viral polymerase. mdpi.com
Another strategy is to develop analogs that are effective against a broad spectrum of viral strains, including those that are resistant to existing drugs. nih.gov This can involve modifying the nucleoside scaffold in ways that exploit conserved features of the viral enzyme across different strains. For instance, modifications that mimic the transition state of the natural substrate can lead to potent inhibitors that are less susceptible to resistance.
Finally, SAR can be used to design prodrugs that improve the delivery of the active antiviral agent to the target cells. nih.gov This can help to overcome resistance mechanisms that are related to poor drug uptake or activation. For example, the ProTide approach involves masking the phosphate (B84403) group of a nucleotide analog to improve its cell permeability, thereby bypassing the often rate-limiting first phosphorylation step that can be a site of resistance. nih.gov
Cellular Pharmacology and Biochemical Interactions
Cellular Uptake Mechanisms of 2'-F-2,N6-dimethyl-ddA and its Prodrugs
The entry of nucleoside analogs into cells is a critical determinant of their pharmacological activity. This process can occur through specialized protein channels or by traversing the cell membrane directly.
Nucleoside Transporter-Mediated Entry
Human cells possess a variety of nucleoside transporters (NTs) that facilitate the uptake of natural nucleosides and often serve as conduits for nucleoside analog drugs. These transporters are broadly categorized into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The structural modifications present in this compound, such as the 2'-fluoro and N6-methyl groups, would significantly influence its recognition and transport by these proteins. The affinity for specific ENT and CNT subtypes would depend on how these modifications affect the molecule's shape and hydrogen-bonding capabilities, which are key for transporter binding.
Passive Diffusion and Lipophilicity Considerations for Prodrugs
Passive diffusion across the lipid bilayer of the cell membrane is an alternative entry route, governed largely by the compound's lipophilicity. Modifications like methylation can increase a molecule's lipid solubility, potentially enhancing its ability to diffuse through the membrane. Prodrug strategies often exploit this by masking the hydrophilic portions of a nucleoside analog to create a more lipophilic entity that can more easily enter cells. Once inside, cellular enzymes would cleave the masking groups to release the active drug. The lipophilicity of potential prodrugs of this compound would be a key factor in their design and efficacy.
Endocytic Pathways
For larger molecules or drug delivery systems, endocytosis provides another mechanism for cellular entry. This process involves the cell membrane engulfing the substance to form an intracellular vesicle. While less common for small molecule nucleoside analogs themselves, endocytic pathways could be relevant for targeted delivery systems or nanoparticle formulations designed to carry compounds like this compound.
Intracellular Metabolism and Conversion to Active Species
Upon entering the cell, most nucleoside analogs must be phosphorylated to their triphosphate form to exert their pharmacological effect, often by acting as chain terminators during DNA or RNA synthesis. This multi-step phosphorylation is carried out by a series of cellular kinases. The 2'-fluoro and N6-methyl modifications on this compound would be critical in determining the efficiency of these enzymatic steps. The substrate specificity of deoxycytidine kinase, thymidine (B127349) kinase, and other relevant nucleoside/nucleotide kinases would dictate the rate and extent of the conversion to the active triphosphate species.
Enzymatic Targets and Off-Target Interactions in Cellular Systems
The intended targets of nucleoside analog triphosphates are typically viral or cellular polymerases. However, these compounds and their metabolites can interact with other cellular enzymes, leading to off-target effects.
Purine (B94841) Nucleoside Phosphorylase (PNP) Substrate Activity
No Publicly Available Research Found for "this compound"
Following a comprehensive search of publicly available scientific literature, no specific data or research articles focusing on the chemical compound “this compound” could be identified. As a result, it is not possible to generate a detailed article on its cellular pharmacology and biochemical interactions as requested.
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While the search yielded information on related nucleoside analogs, such as N6-methyladenosine derivatives and 2'-fluoro-2'-deoxyadenosine (B150665), none of the findings directly corresponded to the specific molecular structure of "this compound." Extrapolating information from these related but distinct compounds would be scientifically speculative and would not meet the required standards of accuracy for the requested article.
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It is possible that "this compound" is a very new compound, a compound that is currently under investigation but not yet published, or a compound that is referred to by a different nomenclature in the scientific literature that was not accessible through the conducted searches.
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Preclinical Antiviral Evaluation of 2 F 2,n6 Dimethyl Dda in Vitro Studies
In Vitro Antiviral Spectrum and Potency against Relevant Viral Pathogens
The in vitro antiviral activity of a novel compound is typically determined against a panel of clinically relevant viral pathogens. Standard assays measure the compound's ability to inhibit viral replication in cell culture.
Assessment of Cytopathic Effect (CPE) Inhibition
A common method to assess antiviral potency is the cytopathic effect (CPE) inhibition assay. googleapis.com This technique relies on the ability of many viruses to cause visible damage and death to infected cells, a phenomenon known as the cytopathic effect. In these assays, susceptible host cells are infected with a specific virus and simultaneously treated with varying concentrations of the test compound. After an incubation period, the extent of CPE is visually assessed or quantified using methods like staining with vital dyes (e.g., neutral red) or measuring cellular ATP levels. googleapis.com The concentration of the compound that inhibits CPE by 50% (EC50) is then determined. For related 2',3'-dideoxypurine nucleosides, this method has been widely used to determine their activity against viruses like the Human Immunodeficiency Virus (HIV). datapdf.compnas.org
Virus Yield Reduction Assays
Another critical in vitro evaluation is the virus yield reduction assay. This method provides a more direct measure of a compound's ability to inhibit the production of new infectious virus particles. nih.govnih.govnih.gov In this assay, cell cultures are infected with a virus and treated with the compound. After a full replication cycle, the amount of progeny virus in the culture supernatant is quantified, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers. ethernet.edu.etapub.kr The data is then used to calculate the concentration of the compound required to reduce the virus yield by a certain percentage, often 90% (IC90) or 99%. This type of assay is considered a stringent measure of antiviral activity. nih.gov
Replicon Systems for Specific Viral Targets
For certain viruses, particularly those that are difficult or hazardous to culture, replicon systems are invaluable tools for antiviral testing. nih.govresearchgate.netnih.gov A replicon is a segment of viral RNA or DNA that can replicate within a host cell but cannot produce new, infectious virions because it lacks the genes for structural proteins. These systems are often engineered to include a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication. When a compound inhibits the viral polymerase or other essential replication enzymes, a decrease in reporter gene expression is observed. Replicon assays have been instrumental in the development of inhibitors for viruses like Hepatitis C virus (HCV) and SARS-CoV-2. nih.govnih.govnih.gov
Mechanisms of In Vitro Resistance to 2'-F-2,N6-dimethyl-ddA
The emergence of drug resistance is a significant challenge in antiviral therapy. In vitro studies are crucial for identifying the genetic basis of resistance to new compounds. For nucleoside analogs, resistance typically arises through mutations in either the viral enzymes that activate the drug or the viral polymerase that is the target of the active drug metabolite.
Enzyme Mutations Leading to Reduced Phosphorylation
Many nucleoside analogs are prodrugs that require intracellular phosphorylation by host or viral kinases to become active triphosphate forms. Mutations in these kinases can lead to reduced phosphorylation efficiency, thereby diminishing the antiviral activity of the compound. For a compound like this compound, which is a derivative of deoxyadenosine (B7792050), cellular enzymes such as deoxycytidine kinase (dCK) or adenosine (B11128) kinase (AK) would likely be involved in the initial phosphorylation step. Mutations in these enzymes that decrease their affinity for the analog could confer resistance. While no specific data exists for this compound, this is a well-established mechanism of resistance for other nucleoside analogs.
Altered Viral Polymerase Fidelity or Binding Affinity
The active triphosphate form of a nucleoside analog typically works by competing with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the analog can terminate chain elongation. Mutations in the viral polymerase can confer resistance through several mechanisms. Some mutations may alter the enzyme's active site, reducing its affinity for the analog triphosphate while maintaining its ability to bind natural nucleotides. Other mutations can enhance the polymerase's ability to excise or remove the incorporated drug, a process known as proofreading. For example, in HCV, specific amino acid changes in the NS5B polymerase have been shown to confer resistance to various nucleoside inhibitors. nih.gov Similarly, resistance to nucleoside reverse transcriptase inhibitors in HIV is frequently associated with mutations in the reverse transcriptase enzyme. researchgate.net
Efflux Pump Overexpression
Research detailing the susceptibility of this compound to efflux pumps, which are a common mechanism of multidrug resistance in viruses and cells, could not be located. Studies on related nucleoside analogs sometimes investigate whether the compound is a substrate for transporters like P-glycoprotein (P-gp), but no such data exists for this compound.
Combination Studies with Other Antiviral Agents (In Vitro)
There is no available data from in vitro studies assessing the antiviral activity of this compound when used in combination with other antiviral drugs. Such studies are crucial for identifying potential synergistic, additive, or antagonistic interactions, but have not been published for this specific compound.
Advanced Research Methodologies and Analytical Techniques in 2 F 2,n6 Dimethyl Dda Research
Spectroscopic Analysis for Structure Elucidation and Conformational Studies
The precise chemical structure and three-dimensional conformation of 2'-F-2,N6-dimethyl-ddA are fundamental to understanding its function. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the connectivity of atoms and the stereochemistry of the molecule. For fluorinated nucleosides, specific NMR techniques are particularly insightful.
¹H NMR provides information on the proton environment, including the conformation of the sugar ring.
¹³C NMR helps in identifying all carbon atoms in the molecule.
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom at the 2'-position. The coupling constants between ¹⁹F and adjacent protons (H-1', H-2', H-3') are diagnostic for establishing the stereochemistry (e.g., ara or ribo configuration) and the sugar pucker conformation. For instance, in related 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, five-bond couplings between H-8 of the purine (B94841) base and the 2'-β-fluorine atom have been used to confirm the β-anomeric configuration. nih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete molecular structure by correlating different nuclei.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting daughter ions. This fragmentation pattern can help to confirm the identity of the sugar and base moieties and their connection. For modified nucleosides, distinguishing between isomers can be challenging, and a combination of liquid chromatography and mass spectrometry is often required. mdpi.com
The table below summarizes the key spectroscopic data that would be expected from the analysis of this compound, based on data from analogous compounds.
| Technique | Parameter | Expected Information for this compound | Reference Analogs |
| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Confirmation of proton identities and sugar pucker conformation. | 2',3'-dideoxy-2',3'-difluro-D-arabinonucleosides nih.gov |
| ¹³C NMR | Chemical Shifts (δ) | Confirmation of the carbon skeleton. | 2',3'-dideoxy-2',3'-difluro-D-arabinonucleosides nih.gov |
| ¹⁹F NMR | Chemical Shifts (δ), Coupling Constants (J) | Confirmation of fluorine presence and stereochemistry. | 2'-fluoro-substituted purine nucleosides mdpi.comnih.gov |
| HRMS | m/z | Precise molecular weight and elemental formula confirmation. | 2'-fluoro-substituted purine nucleosides mdpi.com |
Molecular Modeling and Docking Studies for Target Interaction Analysis
Molecular modeling and docking studies are computational techniques used to predict and analyze the interaction of a ligand like this compound with its biological target, which for many nucleoside analogs is a viral polymerase or a cellular kinase. nih.govresearchgate.net These methods provide insights into the binding mode, affinity, and the structural basis for the compound's activity.
Molecular Modeling involves building a three-dimensional model of the compound and its target protein. For this compound, the target would likely be a viral reverse transcriptase (RT) if it is being investigated as an antiviral agent. nih.gov The introduction of a 2'-fluoro group and an N6-methyl group can significantly impact the conformation of the nucleoside and its interactions within the active site. Modeling can help to understand how these modifications affect the sugar pucker and the orientation of the base. For instance, modeling studies of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) have shown that the 4'-ethynyl group fits into a hydrophobic pocket of HIV-1 RT, contributing to its potent antiviral activity. nih.gov
Docking Studies computationally place the modeled ligand into the binding site of the target protein to predict the preferred binding orientation and to estimate the binding affinity. For N6-methyladenosine analogs, docking studies have been used to investigate their binding to various enzymes, including deaminases and methyltransferases. oup.comacs.org In the context of this compound as a potential antiviral, docking it into the active site of a viral polymerase would help to predict key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory activity. nih.gov The results of docking studies can guide the design of more potent and selective inhibitors.
The following table outlines the typical steps and expected outcomes of molecular modeling and docking studies for this compound.
| Step | Description | Expected Outcome | Example from Related Compounds |
| Target Selection | Identification of the putative biological target (e.g., HIV-1 RT, HCV NS5B polymerase). | A 3D structure of the target protein, often from the Protein Data Bank (PDB). | HIV-1 Reverse Transcriptase nih.govnih.gov |
| Ligand Preparation | Generation of a 3D structure of this compound with correct stereochemistry. | An energy-minimized conformation of the ligand. | N6-methyladenosine oup.com |
| Docking Simulation | Use of software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose of the ligand in the target's active site. | A set of possible binding modes ranked by a scoring function. | Benzimidazole analogues with HIV-1 RT nih.gov |
| Analysis of Interactions | Detailed examination of the predicted binding pose to identify key intermolecular interactions. | Identification of hydrogen bonds, hydrophobic interactions, and steric clashes that influence binding. | EFdA with HIV-1 RT nih.gov |
Biochemical and Enzymatic Assays for Kinetic and Inhibition Studies
Biochemical and enzymatic assays are essential for determining the kinetic parameters of an enzyme's interaction with a compound and for quantifying its inhibitory potency. For a nucleoside analog like this compound, these assays would focus on enzymes involved in its activation (cellular kinases) and its target (e.g., viral polymerases).
Kinetic Studies are performed to determine parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for an enzyme with its natural substrate in the presence and absence of the inhibitor. For nucleoside analogs, pre-steady-state kinetic analysis can provide detailed insights into the mechanism of inhibition. researchgate.net The incorporation efficiency of the triphosphate form of the analog by a polymerase can be compared to that of the natural deoxynucleoside triphosphate (dNTP).
Inhibition Studies are conducted to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). For antiviral nucleosides, assays are typically performed with the purified target enzyme, such as a viral RNA-dependent RNA polymerase. google.com The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can also be determined from these studies. For N6-methyl-2',3'-dideoxyadenosine, resistance to adenosine (B11128) deaminase has been demonstrated through such assays. nih.gov
The table below presents a hypothetical summary of results from enzymatic assays for the triphosphate of this compound against a viral reverse transcriptase.
| Enzyme | Parameter | Hypothetical Value | Significance | Reference Compound |
| Viral Reverse Transcriptase | IC₅₀ | Low µM range | Indicates potent inhibition of the target enzyme. | 2-Chloro-2',3'-dideoxyadenosine nih.gov |
| Viral Reverse Transcriptase | Kᵢ | Sub-µM range | Quantifies the binding affinity of the inhibitor to the enzyme. | EFdA-TP nih.gov |
| Adenosine Deaminase | % Inhibition | < 10% | Suggests resistance to deamination, potentially leading to a longer intracellular half-life. | N6-methyl-2',3'-dideoxyadenosine nih.gov |
Cell Culture Models for Antiviral and Cellular Pharmacology Evaluation
Cell culture models are fundamental for evaluating the antiviral activity of a compound and for studying its cellular pharmacology, including uptake, metabolism, and cytotoxicity.
Antiviral Activity Assays are performed in cell lines that can be infected with the target virus. The efficacy of the compound is typically measured by the reduction in viral replication, which can be quantified by various methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or enzyme-linked immunosorbent assays (ELISA) for viral proteins. The effective concentration that inhibits viral replication by 50% (EC₅₀) is a key parameter. For N6-methyl-2',3'-dideoxyadenosine, antiviral activity against HIV has been evaluated in human peripheral blood mononuclear cells. nih.gov
Cellular Pharmacology Studies investigate how the compound is handled by the cell.
Cellular Uptake: Studies using radiolabeled compounds or analytical techniques like LC-MS can determine the rate and mechanism of compound entry into the cell.
Intracellular Metabolism: The conversion of the nucleoside analog to its active triphosphate form is a critical step. The levels of the monophosphate, diphosphate, and triphosphate metabolites are quantified over time using techniques like HPLC or LC-MS/MS.
Cytotoxicity Assays: These assays determine the concentration of the compound that is toxic to the host cells, typically reported as the 50% cytotoxic concentration (CC₅₀). This is crucial for determining the selectivity index (SI = CC₅₀/EC₅₀), which is a measure of the compound's therapeutic window.
The following table provides an example of data that would be generated from cell culture-based evaluations of this compound.
| Assay | Cell Line | Parameter | Hypothetical Result | Reference Compound |
| Anti-HIV Assay | MT-4 cells | EC₅₀ | 0.1 µM | N6-methyl-2',3'-dideoxyadenosine nih.gov |
| Anti-HBV Assay | HepG2 2.2.15 cells | EC₅₀ | 0.9 µM | l-carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine scilit.com |
| Cytotoxicity Assay | CEM cells | CC₅₀ | >100 µM | N6-methyl-2',3'-dideoxyadenosine nih.gov |
| Selectivity Index | - | SI (CC₅₀/EC₅₀) | >1000 | N6-methyl-2',3'-dideoxyadenosine nih.gov |
Omics-based Approaches for Comprehensive Cellular Response Analysis
'Omics' technologies, such as proteomics and metabolomics, provide a global view of the changes occurring in a cell upon treatment with a compound like this compound. These approaches can help to elucidate the mechanism of action, identify off-target effects, and discover biomarkers of response or toxicity.
Proteomics is the large-scale study of proteins. In the context of drug research, quantitative proteomics can be used to compare the protein expression profiles of cells treated with the compound versus untreated cells. This can reveal which cellular pathways are affected by the drug. For example, proteomic analysis of pancreatic cancer cells treated with the nucleoside analog gemcitabine (B846) identified over 4000 drug-responsive proteins, providing insights into the drug's mechanism of action and resistance. frontiersin.org A similar approach for this compound could identify changes in proteins involved in nucleotide metabolism, DNA replication, and cell cycle control.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. Untargeted metabolomics can be used to obtain a comprehensive profile of the metabolic changes induced by a compound. nih.gov For a nucleoside analog, this could reveal alterations in nucleotide pools, amino acid metabolism, and lipid metabolism. oup.commdpi.com For instance, metabolomic profiling of juvenile idiopathic arthritis patients treated with methotrexate, an antifolate, revealed significant changes in nucleotide metabolism, including altered levels of adenosine and guanine. nih.gov
The table below illustrates the potential applications of omics technologies in the study of this compound.
| Omics Technology | Methodology | Potential Findings for this compound | Example Application |
| Proteomics | LC-MS/MS-based quantitative proteomics (e.g., SILAC, TMT) | Identification of up- or down-regulated proteins in pathways related to viral infection, DNA synthesis, apoptosis, and cell cycle. | Analysis of gemcitabine-treated pancreatic cancer cells frontiersin.org |
| Metabolomics | Untargeted LC-MS or GC-MS | Identification of altered levels of endogenous metabolites, providing insights into perturbed metabolic pathways (e.g., purine metabolism, pyrimidine (B1678525) metabolism). | Profiling of methotrexate-treated patients nih.gov |
Future Research Directions and Translational Perspectives for 2 F 2,n6 Dimethyl Dda Analogs
Exploration of Novel Synthetic Methodologies for Enhanced Production
The advancement of 2'-F-2,N6-dimethyl-ddA analogs from laboratory curiosities to potential therapeutic agents hinges on the development of efficient and scalable synthetic routes. Future research will likely focus on innovative chemical and enzymatic strategies to overcome the challenges associated with the stereoselective introduction of the 2'-fluorine atom and the selective methylation of the N6-position of the adenine (B156593) base.
Advanced Fluorination Reagents: The development of novel fluorinating agents that offer greater stereocontrol and milder reaction conditions is crucial. medchemexpress.com This could lead to more efficient synthesis of the 2'-fluoro sugar moiety, a key component of these analogs.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of these complex molecules.
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a powerful alternative to traditional chemical methods, often providing high regio- and stereoselectivity under mild conditions. nih.govnih.gov Future research in this area will likely involve:
Nucleoside Phosphorylases: These enzymes can be used in transglycosylation reactions to couple a pre-synthesized modified sugar with a modified nucleobase, offering a more direct route to the target nucleoside. nih.gov
Engineered Kinases: Nucleoside kinases are essential for the activation of these analogs to their triphosphate form. Engineering these enzymes could not only improve the efficiency of in vitro phosphorylation studies but also potentially be used in "one-pot" multi-enzyme cascade reactions for the synthesis of the active triphosphate form. nih.gov
Whole-Cell Biocatalysts: The use of genetically engineered microorganisms as whole-cell catalysts could provide a cost-effective and environmentally friendly approach for the large-scale production of this compound and its analogs.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Chemical Synthesis | Scalability, access to diverse analogs | Novel fluorination reagents, late-stage functionalization, flow chemistry |
| Enzymatic Synthesis | High stereoselectivity, mild conditions | Engineered nucleoside phosphorylases and kinases |
| Chemoenzymatic Synthesis | Combines the benefits of both approaches | Integration of enzymatic steps into chemical synthesis pathways |
Rational Design of Next-Generation this compound Prodrugs with Improved Efficacy and Delivery
The therapeutic potential of nucleoside analogs is often limited by factors such as poor membrane permeability, metabolic instability, and the requirement for intracellular phosphorylation to their active triphosphate form. Prodrug strategies are a key approach to overcome these limitations. The rational design of next-generation prodrugs of this compound will be a critical area of future research.
One promising avenue is the development of lipophilic prodrugs . Increasing the lipophilicity of the nucleoside analog can enhance its ability to cross cell membranes. A study on related 2'-fluoro-2',3'-dideoxyarabinofuranosyladenine nucleosides found that N6-methyl and 2,N6-dimethyl substitutions could be designed as prodrugs that are activated by adenosine (B11128) deaminase (ADA). nih.gov This approach is particularly interesting as it leverages a cellular enzyme to release the active compound, potentially leading to targeted activation in tissues with high ADA expression.
Another important strategy is the ProTide (prodrug nucleotide) approach . This involves masking the phosphate (B84403) group of the monophosphate form of the nucleoside analog with moieties that are cleaved intracellularly to release the active nucleotide, bypassing the often rate-limiting first phosphorylation step. This has been shown to significantly increase the antiviral activity of other nucleoside analogs. acs.org
Future research in this area will focus on:
Targeted Delivery: Designing prodrugs that are specifically activated in target cells or tissues, thereby increasing efficacy and reducing off-target toxicity. This could involve linking the prodrug to a molecule that is recognized by a specific cell surface receptor.
Modulating Release Kinetics: Fine-tuning the chemical structure of the prodrug moiety to control the rate of release of the active drug, ensuring sustained therapeutic concentrations.
Overcoming Transport Limitations: Investigating prodrugs that can utilize different cellular uptake mechanisms to bypass resistance mediated by nucleoside transporters. mdpi.com
| Prodrug Strategy | Mechanism of Action | Potential Benefits for this compound Analogs |
| Lipophilic Prodrugs | Increased lipophilicity enhances passive diffusion across cell membranes. | Improved oral bioavailability and central nervous system penetration. mdpi.com |
| Adenosine Deaminase (ADA)-Activated Prodrugs | Enzymatic conversion by ADA to the active form. | Potential for targeted release in specific tissues. nih.gov |
| ProTide (Phosphoramidate) Prodrugs | Bypasses the initial phosphorylation step by delivering the monophosphate form. | Increased intracellular concentration of the active triphosphate, overcoming kinase-dependent resistance. acs.org |
Investigation of Broad-Spectrum Antiviral Activity against Emerging Pathogens
The emergence and re-emergence of viral pathogens with pandemic potential underscores the urgent need for broad-spectrum antiviral agents. nih.gov Nucleoside analogs are a promising class of compounds in this regard, as they often target conserved viral polymerases. nih.gov Future research should systematically evaluate the antiviral activity of this compound analogs against a wide range of emerging and re-emerging viruses.
The structural features of this compound suggest potential for broad-spectrum activity. The 2'-fluoro modification is known to be present in several antiviral nucleosides with activity against various viruses. researchgate.net Similarly, N6-methyladenosine derivatives have shown antiviral potential. researchgate.net
Key areas for future investigation include:
Flaviviruses: Viruses such as Dengue, Zika, and West Nile virus represent significant global health threats. medchemexpress.comnih.gov Studies on other fluoro-substituted nucleoside analogs have shown promising activity against these viruses. nih.gov
Alphaviruses: Chikungunya virus is a major cause of debilitating arthritis. mdpi.com The evaluation of this compound analogs against this and other alphaviruses is warranted.
Coronaviruses: The COVID-19 pandemic has highlighted the need for effective antivirals against coronaviruses. While some nucleoside analogs have shown efficacy, the development of new options remains a priority.
Other RNA Viruses: A broader screening against other RNA viruses of public health concern, such as influenza viruses and filoviruses, should be undertaken.
The following table summarizes emerging viral pathogens that could be targeted for future studies with this compound analogs:
| Virus Family | Example Emerging Pathogens | Rationale for Investigation |
| Flaviviridae | Dengue virus, Zika virus, West Nile virus | Related fluoro-nucleosides have shown anti-flaviviral activity. nih.gov |
| Togaviridae (Alphavirus) | Chikungunya virus, Ross River virus | Need for effective treatments for alphavirus-induced arthritis. mdpi.com |
| Coronaviridae | SARS-CoV-2 and other emerging coronaviruses | Ongoing need for diverse antiviral strategies against pandemic threats. |
| Orthomyxoviridae | Influenza A and B viruses | Potential for new therapeutic options for seasonal and pandemic influenza. |
| Filoviridae | Ebola virus, Marburg virus | High-consequence pathogens with limited treatment options. |
Deeper Understanding of Resistance Mechanisms at the Molecular Level
The development of antiviral drug resistance is a major challenge in the long-term treatment of viral infections. A thorough understanding of the molecular mechanisms by which viruses might develop resistance to this compound analogs is essential for the design of more durable therapies.
Resistance to nucleoside analogs can arise through several mechanisms:
Mutations in Viral Polymerases: Changes in the amino acid sequence of the viral reverse transcriptase or polymerase can reduce the enzyme's ability to incorporate the nucleoside analog triphosphate or enhance its ability to excise the incorporated drug. nih.gov
Altered Cellular Kinase Activity: Since nucleoside analogs must be phosphorylated to their active triphosphate form by host cell kinases, mutations in these kinases can lead to reduced activation of the drug. nih.gov Studies on a related compound, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, have shown that resistance is correlated with decreased activity of deoxycytidine kinase (dCK). nih.gov
Increased Drug Efflux: Overexpression of cellular efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively pump the drug out of the cell, reducing its intracellular concentration. researchgate.net
Future research should focus on:
In Vitro Resistance Selection Studies: Serial passage of viruses in the presence of increasing concentrations of this compound analogs to select for resistant variants.
Genotypic and Phenotypic Characterization: Sequencing the viral polymerase and relevant host cell kinase genes of resistant variants to identify mutations.
Enzymatic and Structural Studies: Expressing and purifying mutant viral polymerases to study the biochemical basis of resistance. Structural studies, such as X-ray crystallography, can provide insights into how mutations affect drug binding.
Combination Therapy: Investigating the use of this compound analogs in combination with other antiviral agents that have different mechanisms of action to prevent or delay the emergence of resistance.
| Resistance Mechanism | Molecular Basis | Future Research Approach |
| Target Modification | Mutations in the viral polymerase that decrease drug incorporation or increase excision. nih.gov | In vitro selection and sequencing of resistant viruses; biochemical and structural analysis of mutant polymerases. |
| Decreased Drug Activation | Reduced activity of cellular nucleoside kinases (e.g., dCK) responsible for phosphorylation. nih.gov | Characterization of kinase activity in resistant cell lines; development of ProTide prodrugs to bypass this step. |
| Increased Drug Efflux | Upregulation of cellular membrane transporters that actively remove the drug from the cell. researchgate.net | Analysis of transporter expression in resistant cells; co-administration with efflux pump inhibitors. |
Potential for Application in Other Biological Systems beyond Antiviral Therapy (e.g., RNA biology, epigenetics)
The chemical modifications present in this compound analogs make them interesting tools for studying fundamental biological processes beyond their potential as antiviral agents.
RNA Biology: The 2'-fluoro modification can confer nuclease resistance and stabilize RNA duplexes, making it a valuable tool in the study of RNA structure and function. nih.gov Analogs of this compound could be incorporated into synthetic RNA oligonucleotides to:
Probe RNA-Protein Interactions: The modified nucleoside could be used to investigate how the 2'-fluoro and N6-methyl groups influence the binding of RNA-binding proteins. nih.gov
Structural Biology: The incorporation of these analogs could facilitate the crystallization of RNA molecules for X-ray crystallographic studies by enhancing their stability.
Therapeutic Oligonucleotides: The properties of these analogs could be beneficial in the design of antisense oligonucleotides or small interfering RNAs (siRNAs) with improved stability and efficacy.
Epigenetics and Epitranscriptomics: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating RNA metabolism, including splicing, translation, and stability. nih.gov Analogs of N6-methyladenosine can be used as chemical probes to study the enzymes involved in the m6A pathway, known as "writers," "erasers," and "readers." nih.gov
Future applications in this area could include:
Modulating m6A-Dependent Processes: Investigating whether this compound or its metabolites can influence the activity of m6A-modifying enzymes or the binding of m6A reader proteins.
Chemical Biology Tools: Developing photo-crosslinkable or clickable versions of these analogs to identify and study the proteins that interact with N6-methylated adenosine in a cellular context. nih.gov
Therapeutic Potential in Other Diseases: Given the role of m6A in various diseases, including cancer, analogs that can modulate the m6A pathway may have therapeutic potential beyond antiviral applications. nih.gov
| Field of Application | Potential Use of this compound Analogs | Rationale |
| RNA Biology | As components of synthetic RNA oligonucleotides. | The 2'-fluoro group enhances stability and the N6-methyl group can probe specific interactions. nih.govnih.gov |
| Epigenetics/Epitranscriptomics | As chemical probes to study N6-methyladenosine (m6A) pathways. | The N6-methyl group mimics the natural m6A modification, allowing for the study of "writer," "eraser," and "reader" proteins. nih.gov |
| Cancer Biology | As potential modulators of m6A-dependent gene expression in cancer cells. | The m6A pathway is often dysregulated in cancer, presenting a potential therapeutic target. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
